molecular formula C19H17F2NS B8539144 4-(2,6-Difluoro-9H-thioxanthen-9-ylidene)-1-methylpiperidine CAS No. 60086-14-8

4-(2,6-Difluoro-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Cat. No. B8539144
CAS RN: 60086-14-8
M. Wt: 329.4 g/mol
InChI Key: GRDFBQYTISLLEI-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

The thioxanthene-9-ol (2.6 g., 0.0075 mol) prepared as above is heated with 2.8 g. (0.015 mol) of o-sulfobenzoic anhydride in 80 ml. of propionic acid. The product is isolated by the usual procedure to give 4-(2,6-difluoro-9-thioxanthenylidene)-1-methylpiperidine, m.p. 120°-123° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[C:9]([F:16])[CH:10]=3)[C:5]([CH:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)(O)[C:4]=2[CH:3]=1.S(C1C=CC=CC=1C(OC(=O)C1C=CC=CC=1S(O)(=O)=O)=O)(O)(=O)=O.C(O)(=O)CC>>[F:1][C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[C:9]([F:16])[CH:10]=3)[C:5](=[C:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=CC=2C(C3=CC=C(C=C3SC2C=C1)F)(O)C1CCN(CC1)C
Step Two
Name
Quantity
0.015 mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
above is heated with 2.8 g
CUSTOM
Type
CUSTOM
Details
The product is isolated by the usual procedure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(C3=CC=C(C=C3SC2C=C1)F)=C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.